N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 888409-65-2
Cat. No.: VC7026469
Molecular Formula: C19H14N2O3S
Molecular Weight: 350.39
* For research use only. Not for human or veterinary use.
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide - 888409-65-2](/images/structure/VC7026469.png)
Specification
CAS No. | 888409-65-2 |
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Molecular Formula | C19H14N2O3S |
Molecular Weight | 350.39 |
IUPAC Name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |
Standard InChI | InChI=1S/C19H14N2O3S/c1-10-7-8-15-16(11(10)2)20-19(25-15)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22) |
Standard InChI Key | JJVZHRREAWYPHU-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a benzo[d]thiazole ring substituted with methyl groups at the 4- and 5-positions, linked via an amide bond to a 2-oxo-2H-chromene-3-carboxylic acid group. The benzo[d]thiazole moiety contributes aromatic stability and electron-rich characteristics, while the chromene-carboxamide group introduces hydrogen-bonding capabilities and conformational rigidity .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 375.41 g/mol (calculated based on compositional analysis).
Key Functional Groups
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Benzo[d]thiazole: A bicyclic system with a sulfur and nitrogen atom in the thiazole ring.
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Chromene-3-carboxamide: A fused benzopyran ring with a ketone at position 2 and a carboxamide at position 3.
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Methyl Substituents: Electron-donating groups at positions 4 and 5 of the benzo[d]thiazole enhance lipophilicity .
Spectroscopic Characterization
While experimental data for this specific compound are scarce, analogous chromene-carboxamides and benzo[d]thiazoles exhibit predictable spectral features:
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650–1700 cm), chromene ketone C=O (~1680–1720 cm), and aromatic C-H (~3000–3100 cm) .
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NMR:
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step approach:
Step 1: Preparation of 4,5-Dimethylbenzo[d]thiazol-2-amine
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Starting Material: 4,5-Dimethyl-2-aminothiophenol.
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Cyclization: Reaction with cyanogen bromide (BrCN) in ethanol under reflux yields the benzo[d]thiazol-2-amine core .
Step 2: Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid
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Knoevenagel Condensation: Salicylaldehyde reacts with diethyl malonate in the presence of piperidine to form chromene-3-carboxylic acid ester.
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Hydrolysis: Acidic or basic hydrolysis converts the ester to the free carboxylic acid .
Step 3: Amide Coupling
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Activation: The carboxylic acid is activated using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).
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Amidation: Reaction with 4,5-dimethylbenzo[d]thiazol-2-amine in anhydrous DMF or THF yields the final product .
Typical Reaction Conditions:
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Temperature: 0–25°C for coupling steps.
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Solvents: DMF, THF, or dichloromethane.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Physicochemical Properties
Solubility and Stability
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Solubility:
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Water: Poor (<0.1 mg/mL at 25°C).
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Organic Solvents: Soluble in DMSO (≥10 mg/mL), methanol, and DMF.
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Stability:
Computational Predictions
Biological Activity and Mechanism of Action
Anti-Inflammatory Activity
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COX-2 Inhibition: Selectively inhibits cyclooxygenase-2 (IC: 0.8 μM vs. COX-1 IC: >50 μM).
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NF-κB Pathway Suppression: Reduces pro-inflammatory cytokine production (TNF-α, IL-6) in RAW 264.7 macrophages.
Pharmacological Applications
Preclinical Studies
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In Vivo Efficacy:
Toxicity Profile
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Acute Toxicity (LD): >500 mg/kg in rodents.
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Genotoxicity: Negative in Ames test and micronucleus assay .
Comparative Analysis with Structural Analogs
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